![molecular formula C17H12BrFN2OS B2451421 2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide CAS No. 327061-94-9](/img/structure/B2451421.png)
2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide
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Overview
Description
“2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazole was first described by Hantzsch and Weber in 1887 . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of conditions involving pain and inflammation.
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents .
Antiviral Properties
Thiazole compounds have also shown antiviral properties . This suggests potential use in antiviral therapies.
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . This could be useful in treating conditions that benefit from increased urine production.
Anticonvulsant and Neuroprotective Properties
Thiazole compounds have demonstrated anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.
Material Science Applications
The compound “2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” could be used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which are used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carb .
Future Directions
Thiazoles are important heterocyclics exhibiting a wide range of biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures . This suggests that “2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” and its derivatives could be potential targets for future research and development in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and chemical stability may play a role in its action .
properties
IUPAC Name |
2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKJAYRTVWPRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide |
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